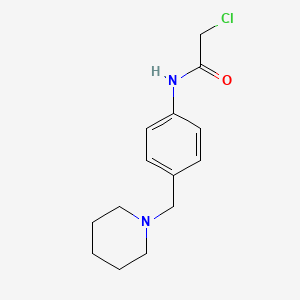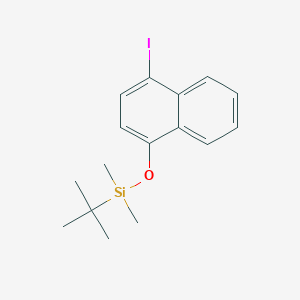
tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane is a chemical compound with the molecular formula C16H21IOSi. It is a derivative of naphthalene, where an iodine atom is attached to the naphthalene ring, and a tert-butyl group and a dimethylsilane group are attached to the oxygen atom. This compound is used in various chemical reactions and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane typically involves the reaction of 4-iodonaphthol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups on the naphthalene ring.
Reduction Reactions: The compound can be reduced to remove the iodine atom or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane involves its ability to undergo various chemical reactions, which allows it to interact with different molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl((4-bromonaphthalen-1-yl)oxy)dimethylsilane
- tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane
- tert-Butyl((4-fluoronaphthalen-1-yl)oxy)dimethylsilane
Uniqueness
tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane is unique due to the presence of the iodine atom, which makes it more reactive in certain types of chemical reactions compared to its bromine, chlorine, or fluorine analogs.
Properties
Molecular Formula |
C16H21IOSi |
|---|---|
Molecular Weight |
384.33 g/mol |
IUPAC Name |
tert-butyl-(4-iodonaphthalen-1-yl)oxy-dimethylsilane |
InChI |
InChI=1S/C16H21IOSi/c1-16(2,3)19(4,5)18-15-11-10-14(17)12-8-6-7-9-13(12)15/h6-11H,1-5H3 |
InChI Key |
GXWUNPRWEKJHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C2=CC=CC=C21)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228295.png)
![6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4'-piperidine]](/img/structure/B15228303.png)
![tert-Butyl (S)-6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15228315.png)
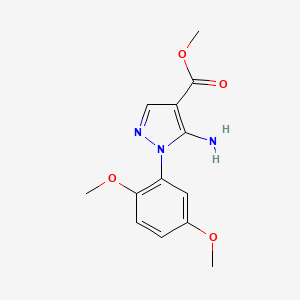
![3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B15228325.png)

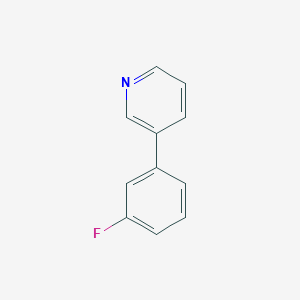


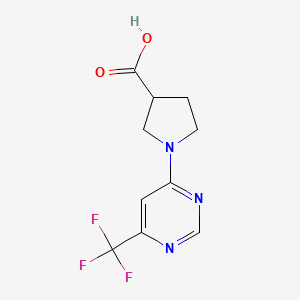
![4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B15228383.png)

![7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228391.png)
